molecular formula C20H18N2O2S B3474438 (2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3474438
M. Wt: 350.4 g/mol
InChI Key: PBYRLMXKVUSRQX-JLHYYAGUSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an ethoxyphenyl group, which is a phenyl ring substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Enamide: The enamide can be formed by the reaction of an appropriate aldehyde with an amide in the presence of a base, such as sodium hydride, to form the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the double bond, converting the enamide to an amide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding amide.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The thiazole ring and the ethoxyphenyl group may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-ethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a methyl group on the thiazole ring.

Uniqueness

The presence of the ethoxy group and the specific substitution pattern on the thiazole ring make (2E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide unique. These structural features can influence its reactivity, binding affinity, and overall chemical properties, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-2-24-17-11-8-15(9-12-17)10-13-19(23)22-20-21-18(14-25-20)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,21,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRLMXKVUSRQX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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